molecular formula C17H27N3O6S2 B1683042 Vedaclidine tartrate CAS No. 141575-51-1

Vedaclidine tartrate

Cat. No.: B1683042
CAS No.: 141575-51-1
M. Wt: 433.5 g/mol
InChI Key: KLWOCMMRVISIQR-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vedaclidine tartrate is a novel muscarinic analgesic.

Scientific Research Applications

Pain Management

Antihyperalgesic Effects
Research has demonstrated that Vedaclidine exhibits significant antihyperalgesic effects in models of central sensitization. In studies involving formalin and carrageenan tests, Vedaclidine produced dose-dependent reductions in mechanical and thermal hyperalgesia. Its effects were synergistic with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, indicating its potential as a complementary treatment for neuropathic and inflammatory pain states .

Clinical Implications
The efficacy of Vedaclidine in managing pain suggests its potential application in clinical settings for patients suffering from chronic pain conditions, including neuropathic pain. The drug's ability to provide analgesia without the high risk of dependence associated with opioids makes it a promising candidate for further development .

Comparative Efficacy

To better understand the therapeutic potential of Vedaclidine tartrate compared to other analgesics, the following table summarizes key characteristics:

Characteristic This compound Morphine Ketoprofen
Mechanism of Action Mixed agonist/antagonistOpioid receptor agonistNSAID
Analgesic Potency >3x morphineStandardModerate
Dependence Risk LowHighLow
Side Effects Salivation, tremorConstipation, nauseaGastrointestinal issues
Clinical Applications Neuropathic painSevere acute painInflammatory pain

Future Research Directions

Ongoing research into this compound will focus on:

  • Clinical Trials: Evaluating the safety and efficacy of Vedaclidine in human subjects suffering from chronic pain and cancer-related pain.
  • Mechanistic Studies: Understanding the specific pathways through which Vedaclidine exerts its effects on muscarinic receptors.
  • Combination Therapies: Exploring the synergistic effects of Vedaclidine with other analgesics or anticancer agents.

Properties

CAS No.

141575-51-1

Molecular Formula

C17H27N3O6S2

Molecular Weight

433.5 g/mol

IUPAC Name

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H21N3S2.C4H6O6/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16;5-1(3(7)8)2(6)4(9)10/h10-11H,2-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m11/s1

InChI Key

KLWOCMMRVISIQR-RFVHGSKJSA-N

SMILES

CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Key on ui other cas no.

141575-51-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vedaclidine tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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